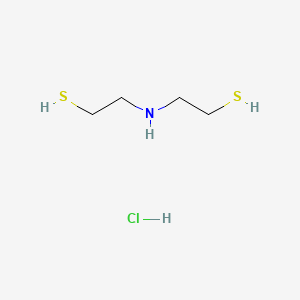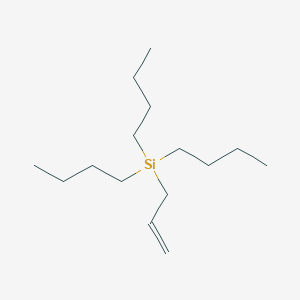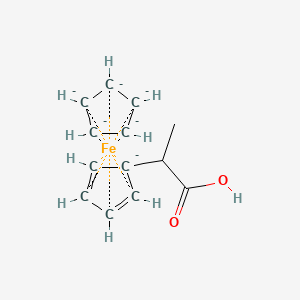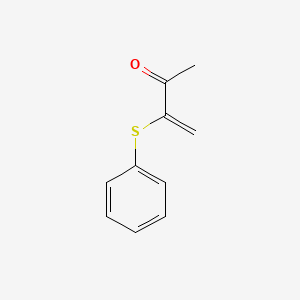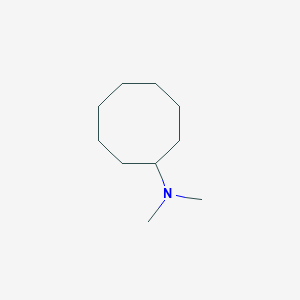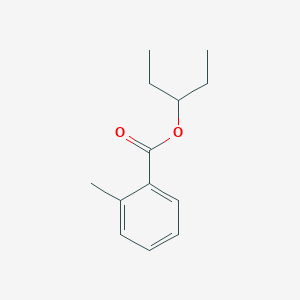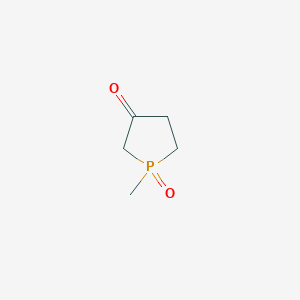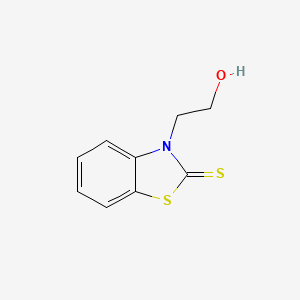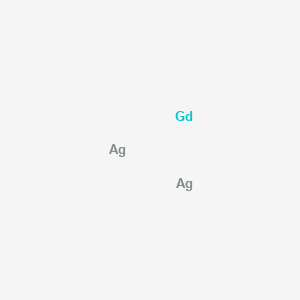
Gadolinium--silver (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium–silver (1/2) is an intermetallic compound composed of gadolinium and silver Gadolinium is a rare-earth element known for its unique magnetic properties, while silver is a precious metal with excellent electrical conductivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–silver (1/2) typically involves the use of high-purity gadolinium and silver metals. The metals are combined in an electric arc furnace under an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at high temperatures to ensure complete melting and mixing of the metals. The resulting alloy is then cooled and solidified to form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of gadolinium–silver (1/2) follows similar principles but on a larger scale. The process involves the use of advanced metallurgical techniques to ensure the purity and homogeneity of the final product. The alloy is often subjected to additional treatments, such as annealing, to enhance its mechanical and magnetic properties.
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium–silver (1/2) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both gadolinium and silver.
Common Reagents and Conditions:
Oxidation: Gadolinium–silver (1/2) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using strong reducing agents, such as hydrogen gas, under high-temperature conditions.
Major Products Formed:
Oxidation: Gadolinium oxide and silver oxide.
Reduction: Metallic gadolinium and silver.
Substitution: Various intermetallic compounds depending on the substituting element.
Aplicaciones Científicas De Investigación
Gadolinium–silver (1/2) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its potential use in catalysis and as a precursor for the synthesis of other intermetallic compounds.
Biology: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI).
Medicine: The compound’s magnetic properties make it a candidate for use in targeted drug delivery systems and hyperthermia treatment for cancer.
Mecanismo De Acción
The mechanism by which gadolinium–silver (1/2) exerts its effects is primarily related to the magnetic properties of gadolinium and the electrical conductivity of silver. Gadolinium’s unpaired electrons contribute to its strong magnetic behavior, which can be harnessed in various applications. Silver’s high electrical conductivity enhances the overall performance of the compound in electronic devices. The combination of these properties allows for the development of advanced materials with tailored magnetic and electrical characteristics .
Comparación Con Compuestos Similares
Gadolinium–gold (1/2): Similar to gadolinium–silver (1/2), this compound combines gadolinium with gold, resulting in unique magnetic and conductive properties.
Gadolinium–copper (1/2): This compound combines gadolinium with copper, offering different electrical and thermal properties compared to gadolinium–silver (1/2).
Gadolinium–nickel (1/2): Known for its magnetic properties, this compound is used in various magnetic and electronic applications.
Uniqueness of Gadolinium–Silver (1/2): Gadolinium–silver (1/2) stands out due to the combination of gadolinium’s magnetic properties and silver’s electrical conductivity. This unique blend makes it particularly suitable for applications that require both high magnetic susceptibility and excellent electrical performance. Additionally, the compound’s potential use in medical imaging and targeted drug delivery highlights its versatility and importance in scientific research .
Propiedades
Número CAS |
12271-30-6 |
|---|---|
Fórmula molecular |
Ag2Gd |
Peso molecular |
373.0 g/mol |
Nombre IUPAC |
gadolinium;silver |
InChI |
InChI=1S/2Ag.Gd |
Clave InChI |
VNHYRSZSTQFBMY-UHFFFAOYSA-N |
SMILES canónico |
[Ag].[Ag].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


